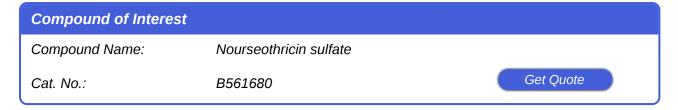


Application Notes and Protocols for Nourseothricin Sulfate in Yeast Transformation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **nourseothricin sulfate** as a dominant selectable marker for the genetic transformation of yeast. This document includes detailed protocols, data on effective concentrations, and diagrams to illustrate key processes.

Introduction to Nourseothricin Sulfate

Nourseothricin sulfate (also known as clonNAT or NTC) is a streptothricin-class aminoglycoside antibiotic produced by Streptomyces noursei. It is a potent inhibitor of protein synthesis in a wide range of organisms, including bacteria, fungi, protozoa, and plants.[1][2] Its mechanism of action involves inducing miscoding during mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3][4][5]

Resistance to nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the nat1 or sat1 gene.[1][2][6] This enzyme inactivates nourseothricin by acetylating the β -amino group of its β -lysine residue.[1][3] Due to its distinct mechanism of action and resistance, there is no cross-reactivity with other common selection antibiotics like G418 or hygromycin B.[2][7]

Advantages of Nourseothricin Selection in Yeast

Broad Applicability: Effective in a wide variety of yeast species.[4][7]



- High Stability: Nourseothricin is stable over a range of temperatures and pH values, ensuring consistent selection conditions.[7][8]
- Low Background: The resistance protein is intracellular, preventing inactivation of the antibiotic in the culture medium and leading to clean selection with minimal background growth.[2][7]
- No Cross-Resistance: The nat1 resistance cassette does not confer resistance to other commonly used antibiotics.[2][7]

Data Presentation

Recommended Nourseothricin Concentrations for Yeast Selection

The optimal concentration of **nourseothricin sulfate** for selection can vary depending on the yeast species, strain, and media composition. It is always recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific strain.

Yeast Species	Recommended Selection Concentration (µg/mL)
Saccharomyces cerevisiae	50 - 200[7]
Schizosaccharomyces pombe	90 - 100[7]
Pichia pastoris	50 - 200[7]
Candida albicans	200 - 450[7]
Kluyveromyces lactis	50 - 100[7]
Yarrowia lipolytica	250[7]

Common Nourseothricin Resistance Cassettes for Yeast

Several well-established cassettes are available for expressing the nat1 gene in yeast. These are often part of modular plasmid systems designed for easy gene disruption and modification.



Cassette	Parent Plasmid	Key Features
natMX4	pAG25	Flanked by TEF1 promoter and terminator from Ashbya gossypii.[9][10][11]
natMX6	pFA6a-natMX6	Similar to natMX4, often used in PCR-based gene targeting. [6]
natMX3	pAG35	Flanked by TEF1 promoter and terminator.[9]

Experimental Protocols Protocol 1: Preparation of Nourseothricin Selection Plates

Materials:

- Yeast extract Peptone Dextrose (YPD) agar or appropriate synthetic defined (SD) medium
- Nourseothricin sulfate stock solution (e.g., 100 mg/mL in sterile water)
- Sterile petri dishes

Procedure:

- Prepare 1 liter of YPD or SD agar medium and autoclave.
- Cool the medium to 50-55°C in a water bath.
- Add the appropriate volume of nourseothricin sulfate stock solution to achieve the desired final concentration (e.g., for 100 μg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of medium).
- Mix gently but thoroughly by swirling the flask.
- Pour the plates and allow them to solidify at room temperature.



• Store the plates at 4°C, protected from light.

Protocol 2: High-Efficiency Yeast Transformation using the LiAc/ss-DNA/PEG Method

This protocol is adapted from standard high-efficiency yeast transformation procedures.[12]

Materials:

- YPD medium
- · Sterile water
- 10x TE buffer (0.1 M Tris-HCl, 0.01 M EDTA, pH 7.5)
- 10x LiOAc buffer (1 M Lithium Acetate, pH 7.5)
- Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)
- Sterile PEG solution (40% PEG 3350, 1x TE, 1x LiOAc)
- DMSO
- PCR-amplified natMX cassette or plasmid DNA
- Nourseothricin selection plates

Procedure:

- Preparation of Competent Cells: a. Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2. c. Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0. d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. e. Wash the cells with 25 mL of sterile water and centrifuge again. f. Resuspend the cell pellet in 1 mL of 1x TE/LiOAc solution.
- Transformation: a. In a microcentrifuge tube, combine:



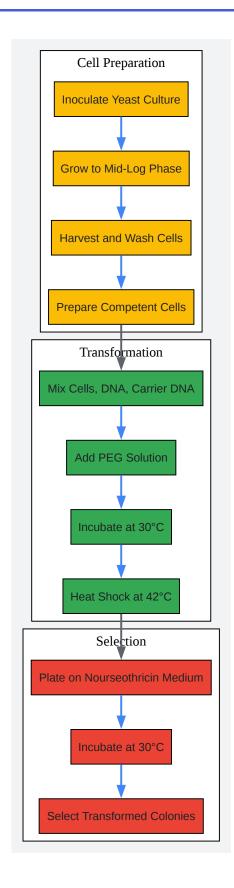




- 100 μL of competent yeast cells
- 5-10 μL of transforming DNA (e.g., ~800 ng of a PCR product)[11]
- 5 μL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use) b. Mix gently by vortexing. c. Add 600 μL of sterile PEG solution and vortex thoroughly. d. Incubate at 30°C for 30-60 minutes.[12] e. Add 70 μL of DMSO, mix by inversion, and heat shock at 42°C for 15 minutes.[12] f. Centrifuge at 8,000 x g for 1 minute and remove the supernatant. g. Resuspend the cell pellet in 1 mL of sterile water.
- Plating and Selection: a. Plate 100-200 μL of the cell suspension onto nourseothricin selection plates. b. Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Visualizations

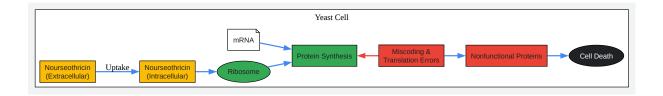




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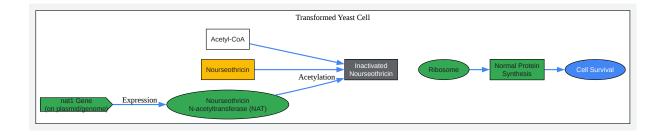
Caption: Workflow for yeast transformation using nourseothricin selection.





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Caption: Mechanism of action of nourseothricin in yeast.



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